Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-10-2-3-12(7)4-5(9)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEIINGCHGEFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN2C1=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyrazine derivatives followed by esterification. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the brominated intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to produce the final compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often using automated systems to monitor temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine, including methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various substituted imidazo[1,2-a]pyrazines against several bacterial strains. The results indicated that compounds with specific substitutions at the C8 position showed enhanced activity compared to their unsubstituted counterparts. For instance, the introduction of hydroxyl or morpholine groups significantly improved the antioxidant activity of these compounds, with IC50 values indicating potent effects against pathogenic bacteria .
Table 1: Antimicrobial Activity of Methyl 6-Bromoimidazo[1,2-a]pyrazine Derivatives
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| This compound | E. coli | 12.5 |
| C8-hydroxyl derivative | E. coli | 8.54 |
| C8-morpholine derivative | S. aureus | 10.6 |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that this compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases .
Synthetic Applications
2.1 Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups at the C8 position, thereby expanding the library of imidazo[1,2-a]pyrazine derivatives .
Case Study: Synthesis of Substituted Derivatives
A method was developed to synthesize various substituted derivatives from this compound through nucleophilic substitution with secondary amines and other nucleophiles under mild conditions . The reaction conditions were optimized to yield high purity products with excellent yields.
Table 2: Synthesis Conditions for Derivatives
| Nucleophile | Reaction Conditions | Yield (%) |
|---|---|---|
| Morpholine | Heating at 80°C for 3 hours | 85 |
| Diethanolamine | Room temperature for 24 hours | 90 |
| Thiol Compounds | Heating under reflux for 5 hours | 78 |
Mechanism of Action
The mechanism of action of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Bromine Substitution Position Variations
The position of the bromine substituent significantly impacts electronic properties and reactivity. Key analogs include:
Halogen and Functional Group Variations
Halogen type and additional functional groups influence solubility and biological activity:
Heterocycle Core Variations
Replacing the pyrazine core with pyridine or pyrrolo rings alters electronic and steric profiles:
- Key Insight : Pyrazine cores (target compound) exhibit higher electron-deficient character compared to pyridine, favoring nucleophilic aromatic substitution reactions .
Biological Activity
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential as a bioactive molecule, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of approximately 256.06 g/mol. Its structure features a bromine atom at the 6-position of the imidazole ring and a carboxylate group at the 8-position, which are critical for its biological activity. The compound serves as a building block for synthesizing more complex heterocyclic compounds, making it valuable in medicinal chemistry and drug development .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various pathogens, suggesting its potential utility in treating infectious diseases .
Table 1: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.05 μM | |
| Escherichia coli | 0.1 μM | |
| Mycobacterium tuberculosis | 0.03 μM |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound derivatives. These derivatives have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 5.0 | |
| PC-3 (Prostate cancer) | 4.5 | |
| HeLa (Cervical cancer) | 6.7 |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyrazine core are crucial for binding to these targets, modulating their activity and leading to desired biological effects .
Interaction Studies
Studies employing molecular docking techniques have elucidated the binding affinity of this compound with various biological targets, supporting its potential therapeutic applications. For example, it has been shown to inhibit key enzymes involved in bacterial growth and cancer cell proliferation .
Comparison with Similar Compounds
This compound can be compared with other imidazo-based compounds to highlight its unique properties.
Table 3: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| Methyl imidazo[1,2-a]pyrazine-8-carboxylate | Lacks bromine substitution | Moderate antimicrobial properties |
| 6-Bromoimidazo[1,2-a]pyrazine | No carboxylate group | Potential enzyme inhibitors |
| Methyl 5-bromoimidazo[1,2-a]pyrazine-7-carboxylate | Different bromination position | Anticancer activity |
This comparison illustrates that this compound possesses distinct chemical reactivity and biological activity due to its specific substitution pattern.
Q & A
Q. Q1: What are the common synthetic routes for preparing Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate?
Answer: The compound is typically synthesized via cyclocondensation reactions. For example, reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C under basic conditions (e.g., sodium bicarbonate) yields the imidazo[1,2-a]pyrazine core. Subsequent carboxylation and methylation steps introduce the ester group . Purification is achieved via column chromatography (e.g., 0→5% MeOH/EA) and recrystallization from ethanol/dichloroethane .
Q. Q2: How is the compound characterized for structural confirmation?
Answer: Standard analytical techniques include:
- NMR spectroscopy : H and C NMR confirm substitution patterns and regioselectivity (e.g., dihedral angles between pyridine and imidazo-pyrazine systems) .
- HPLC : Purity assessment (>95% in most cases) using reverse-phase columns .
- Mass spectrometry : High-resolution MS validates molecular weight (CHBrNO, MW 256.06) .
Advanced Synthesis Challenges
Q. Q3: What factors influence regioselectivity during imidazo[1,2-a]pyrazine core formation?
Answer: Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., bromo) direct cyclization to specific positions.
- Steric hindrance : Bulky substituents favor less sterically congested pathways.
- Reaction conditions : Solvent polarity (e.g., 2-propanol vs. DMF) and temperature modulate reaction kinetics. In one study, the 2-(6-bromo-3-pyridyl) isomer dominated over the 3-isomer (44.7% yield) due to thermodynamic control .
Q. Q4: How can researchers optimize yields in multi-step syntheses involving this compound?
Answer: Key strategies include:
- Protecting groups : Use tert-butyl carbamate (Boc) to protect reactive amines during functionalization .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in Suzuki-Miyaura reactions .
- Workup optimization : Partitioning between ethyl acetate/water minimizes product loss during extraction .
Functionalization and Applications
Q. Q5: What methodologies enable late-stage functionalization of the bromo substituent?
Answer: The bromo group is amenable to:
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups (e.g., 5-methoxypyrazine-2-carboxamide derivatives) .
- Buchwald-Hartwig amination : Palladium-catalyzed C–N bond formation for amine incorporation .
Limitations include poor reactivity with electron-deficient boronic acids .
Q. Q6: How is this compound utilized in medicinal chemistry research?
Answer: It serves as a precursor for bioactive molecules, such as:
- Kinase inhibitors : Derivatives with pyrazine-carboxamide moieties show potential in targeting cancer pathways .
- Anticancer agents : Pyrrolo-fused analogs (e.g., ethyl 6-(3,4,5-trimethoxybenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate) exhibit cytotoxic activity .
Analytical and Computational Challenges
Q. Q7: What computational tools aid in predicting the compound’s reactivity?
Answer:
Q. Q8: How are spectral ambiguities resolved in complex derivatives?
Answer:
- 2D NMR (HMBC/HSQC) : Correlate H-C couplings to assign overlapping peaks (e.g., distinguishing imidazo-pyrazine protons from pyridine protons) .
- X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., dihedral angle = 16.2° between rings) .
Stability and Handling
Q. Q9: What are the stability considerations for long-term storage?
Answer:
Q. Q10: How can researchers address low solubility in aqueous media?
Answer:
- Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) for biological assays .
- Prodrug strategies : Convert the methyl ester to a more hydrophilic salt (e.g., sodium carboxylate) .
Data Contradictions and Reproducibility
Q. Q11: How to reconcile discrepancies in reported synthetic yields?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
